molecular formula C15H21NO2S B2821746 2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide CAS No. 2319786-06-4

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2821746
CAS No.: 2319786-06-4
M. Wt: 279.4
InChI Key: KENOIELZOCJBGN-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiophene ring, and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the acetamide group can produce primary amines .

Scientific Research Applications

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.

    Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-ylmethanol are used in various chemical and biological applications.

Uniqueness

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is unique due to its combination of a cyclopropyl group, thiophene ring, and tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopropyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-14(9-12-1-2-12)16-11-15(4-6-18-7-5-15)13-3-8-19-10-13/h3,8,10,12H,1-2,4-7,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENOIELZOCJBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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